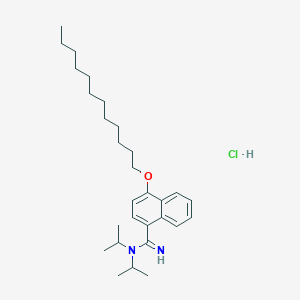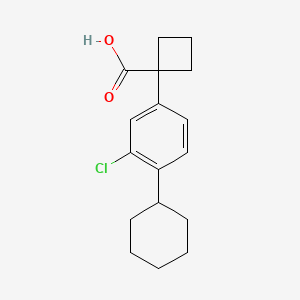
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a phenyl ring substituted with a chlorine atom and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, which can be achieved through the intramolecular cyclization of 1,4-dibromobutane with a base. The phenyl ring with the chlorine and cyclohexyl substituents can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and alkylation steps, and the use of efficient catalysts and reagents to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used for substitution reactions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the phenyl ring and substituents.
3-Oxocyclobutanecarboxylic acid: Contains a ketone group instead of the phenyl ring.
Cyclobutylcarboxylic acid: Another analog with a different substitution pattern.
Uniqueness
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and cyclohexyl group on the phenyl ring enhances its reactivity and potential biological activity compared to simpler analogs .
Propiedades
Número CAS |
26961-88-6 |
|---|---|
Fórmula molecular |
C17H21ClO2 |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
1-(3-chloro-4-cyclohexylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H21ClO2/c18-15-11-13(17(16(19)20)9-4-10-17)7-8-14(15)12-5-2-1-3-6-12/h7-8,11-12H,1-6,9-10H2,(H,19,20) |
Clave InChI |
HKQZAYPFENZPCA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C=C2)C3(CCC3)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



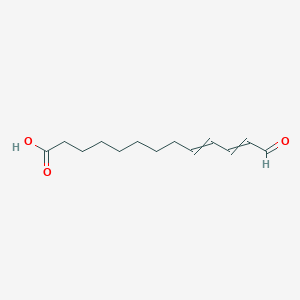
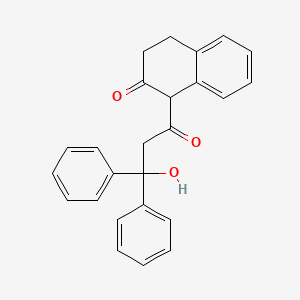
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
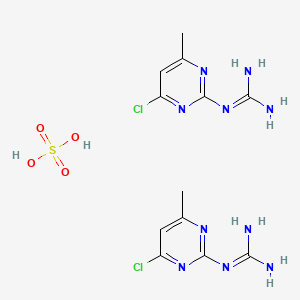
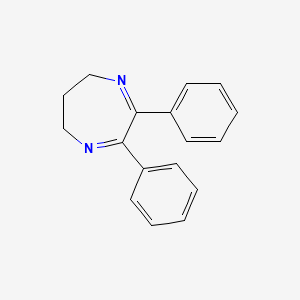
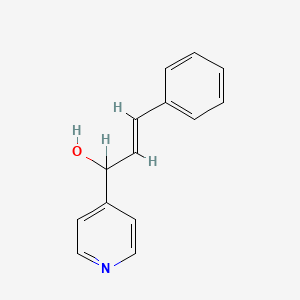
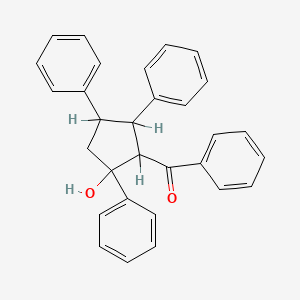
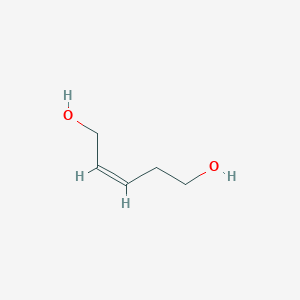

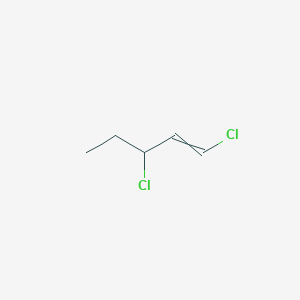
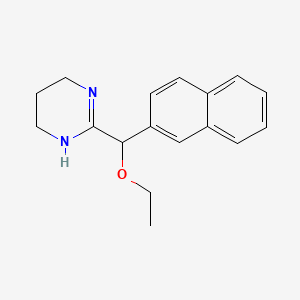
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
